molecular formula C9H6N2O4 B1619562 2-methyl-4-nitroisoindoline-1,3-dione CAS No. 2593-81-9

2-methyl-4-nitroisoindoline-1,3-dione

Cat. No.: B1619562
CAS No.: 2593-81-9
M. Wt: 206.15 g/mol
InChI Key: FWIZOFDVGZCRTB-UHFFFAOYSA-N
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Description

2-Methyl-4-nitroisoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with a nitro group at the 4-position and a methyl group at the 2-position. This compound is part of the isoindoline-1,3-dione family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-nitroisoindoline-1,3-dione typically involves the nitration of 2-methylisoindoline-1,3-dione. One common method includes the reaction of 2-methylisoindoline-1,3-dione with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of solventless conditions and green chemistry principles is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-nitroisoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 2-methyl-4-aminoisoindoline-1,3-dione.

    Substitution: Various substituted isoindoline-1,3-dione derivatives depending on the nucleophile used.

    Oxidation: 2-carboxy-4-nitroisoindoline-1,3-dione.

Mechanism of Action

The biological activity of 2-methyl-4-nitroisoindoline-1,3-dione is primarily attributed to its interaction with specific molecular targets. For instance, its potential antipsychotic effects are linked to its ability to modulate the dopamine receptor D2. The compound binds to the allosteric site of the receptor, altering its conformation and affecting signal transduction pathways. Additionally, its inhibition of β-amyloid protein aggregation involves interactions with key amino acid residues, preventing the formation of toxic aggregates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-nitroisoindoline-1,3-dione is unique due to the presence of both the nitro and methyl groups, which confer distinct electronic properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in both synthetic and medicinal chemistry .

Properties

IUPAC Name

2-methyl-4-nitroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c1-10-8(12)5-3-2-4-6(11(14)15)7(5)9(10)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIZOFDVGZCRTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062544
Record name 1H-Isoindole-1,3(2H)-dione, 2-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1062544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2593-81-9
Record name 2-Methyl-4-nitro-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2593-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Isoindole-1,3(2H)-dione, 2-methyl-4-nitro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC58516
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58516
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Isoindole-1,3(2H)-dione, 2-methyl-4-nitro-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Isoindole-1,3(2H)-dione, 2-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1062544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-3-nitrophthalimide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E823T5LR9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 3-nitrophthalimide (Aldrich)(1.78 g, 0.01 mol) in dry N,N-dimethylformamide (20 ml) was added dropwise to a stirred suspension of sodium hydride (0.36 g of an 80% dispersion in oil; 0.012 mol) in dry N,N-dimethylformamide (10 ml) under argon. The mixture was stirred at room temperature for 30 min and then treated with iodomethane (0.75 ml, 0.012 mol). After stirring overnight the reaction was poured into ice-water and extracted with dichloromethane (4×50 ml). The combined extracts were washed with water followed by brine, then dried over sodium sulfate and concentrated in vacuo. The residue was treated with water, and the resulting precipithate was removed by filtration and washed with water. After drying in a vacuum dessicator over silica gel the title compound was obtained as a yellow solid (1.64 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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